molecular formula C6H9NO5S B8002759 2-Aminophenol-4-sulfonic acid hydrate CAS No. 70024-42-9

2-Aminophenol-4-sulfonic acid hydrate

Cat. No.: B8002759
CAS No.: 70024-42-9
M. Wt: 207.21 g/mol
InChI Key: MCUGGDKVCGPOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-amino-4-hydroxybenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S.H2O/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,7H2,(H,9,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUGGDKVCGPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70024-42-9
Record name Benzenesulfonic acid, 3-amino-4-hydroxy-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70024-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Stoichiometry

The chlorosulfonation of p-nitrochlorobenzene forms the foundational step in synthesizing 2-aminophenol-4-sulfonic acid hydrate. Traditional single-step methods suffered from high chlorosulfonic acid waste and suboptimal yields. The patented two-step approach separates sulfonation and chlorination, reducing reagent consumption and improving atom economy.

Step 1: Sulfonation with Chlorosulfonic Acid
p-Nitrochlorobenzene reacts with chlorosulfonic acid at 110–115°C to form 4-chloro-3-nitrobenzenesulfonic acid. The molar ratio of chlorosulfonic acid to p-nitrochlorobenzene is critical, with a 3:1 ratio maximizing sulfonic acid formation while minimizing side products.

Step 2: Chlorination with Sulfur Oxychloride
The sulfonic acid intermediate undergoes chlorination using sulfur oxychloride (SOCl₂) at 60–75°C, yielding 4-chloro-3-nitrobenzenesulfonyl chloride. This step achieves near-quantitative conversion (96.88% yield) due to the selective reactivity of SOCl₂ with sulfonic acid groups.

Table 1: Optimized Chlorosulfonation Conditions

ParameterStep 1 (Sulfonation)Step 2 (Chlorination)
Temperature (°C)110–11560–75
Molar Ratio (Reagent:Substrate)3:1 (ClSO₃H)1.3:1 (SOCl₂)
Reaction Time (h)3–41–2
Yield (%)96.8896.88

Ammoniation and Hydrolysis: Intermediate Formation

Ammoniation to 2-Nitro-chlorobenzene-4-sulfonamide

The chlorosulfonated product reacts with aqueous ammonia (16% concentration) at 15–20°C, followed by gradual heating to 35–38°C. This step replaces the sulfonyl chloride group with an amide, forming 2-nitro-chlorobenzene-4-sulfonamide in 90% yield.

Hydrolysis and Acidification

Hydrolysis with liquid caustic soda (NaOH) at 95–105°C cleaves the chloro group, yielding 2-nitrophenol-4-sulfonamide. Subsequent acidification with hydrochloric acid to pH 4.5 precipitates the product, achieving 99% yield.

Key Insight : Maintaining temperatures below 40°C during acidification prevents decomposition of the nitro group, ensuring product stability.

Reduction of Nitro to Amino Group: Catalytic and Stoichiometric Approaches

Iron-Acetic Acid Reduction

The nitro group in 2-nitrophenol-4-sulfonamide is reduced to an amine using iron powder and acetic acid at 105–110°C. Activated carbon (1% w/w) enhances reaction efficiency by adsorbing impurities. This method achieves 96% yield, with HNMR confirming structural integrity.

Table 2: Reduction Parameters and Outcomes

ParameterValue
CatalystIron powder (52 g)
SolventAcetic acid (8 g)
Temperature (°C)105–110
Reaction Time (h)4–6
Yield (%)96

Sodium Sulfide and Polysulfide Reduction

Alternative reduction using sodium sulfide (Na₂S) or polysulfides (Na₂S₂) faces kinetic challenges. At 0.178 M Na₂S, reduction rates are sluggish due to air oxidation, whereas Na₂S₂ (0.184 M) offers moderate improvement. Diazotization analysis reveals incomplete conversions, necessitating excess reductant and inert atmospheres.

Analytical Validation and Purity Assessment

Diazotization Titration

Post-reduction, the amine product is diazotized with sodium nitrite (NaNO₂) under acidic conditions. Starch-iodide paper detects endpoint via persistent blue coloration, though fading necessitates repeated testing. Standardization with pure 2-aminophenol-4-sulfonic acid validates NaNO₂ concentration (0.108 N).

Bromination of Phenolic Group

Bromine addition to the phenolic ring quantifies unreacted starting material. Excess bromine reacts with the aromatic ring, with back-titration using sodium thiosulfate determining residual bromine. This method, however, struggles with nitro-group interference.

Industrial Scalability and Waste Management

The two-step chlorosulfonation process reduces chlorosulfonic acid usage by 40% compared to conventional methods, aligning with green chemistry principles. Spent acid from sulfonation is recyclable in other processes, minimizing environmental impact. Iron sludge from reduction steps is filterable, with residual acetic acid distillable for reuse .

Scientific Research Applications

Applications Overview

Application AreaDescription
Dye Synthesis Used as a precursor in the synthesis of azo dyes and other colorants.
Biological Assays Employed in toxicity assessments and growth inhibition assays.
Imaging Technologies Utilized for synthesizing heterocyclic Schiff bases for imaging purposes.
Pharmaceuticals Investigated for potential therapeutic applications due to its chemical structure.

Dye Synthesis

2-Aminophenol-4-sulfonic acid hydrate is primarily used in the production of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound acts as a coupling agent in the diazotization reaction, leading to the formation of various azo compounds.

A notable study highlighted the synthesis of azo dyes derived from 2-aminophenol-4-sulfonic acid, demonstrating its effectiveness in producing dyes with specific color properties and stability under different conditions .

Biological Assays

The compound has been employed in biological assays, particularly in assessing toxicity levels and growth inhibition of microorganisms. For instance, it has been used in the Tetrahymena pyriformis growth inhibition assay to evaluate the effects of various substances on protozoan growth . This application is crucial for environmental monitoring and evaluating potential toxic effects of chemicals.

Imaging Technologies

In the realm of imaging, this compound is utilized to synthesize heterocyclic Schiff bases, which have potential applications in medical imaging techniques. These compounds can enhance contrast in imaging modalities due to their chemical properties, making them valuable for diagnostic purposes .

Pharmaceutical Research

Research has indicated that 2-aminophenol derivatives may have therapeutic potentials due to their structural characteristics. Studies have explored their effects on cellular mechanisms and their potential use as active pharmaceutical ingredients (APIs) .

Case Study 1: Azo Dye Production

A comprehensive study conducted on the synthesis of azo dyes from 2-aminophenol-4-sulfonic acid demonstrated that varying reaction conditions significantly affected dye yield and color properties. The research provided insights into optimizing parameters such as pH and temperature during synthesis to achieve desired outcomes .

Case Study 2: Toxicity Assessment

In a toxicity assessment study, oral toxicity tests were performed using animal models to evaluate the safety profile of 2-amino compounds related to 2-aminophenol-4-sulfonic acid. Results indicated that certain derivatives exhibited low toxicity levels, making them suitable candidates for further pharmaceutical exploration .

Mechanism of Action

The mechanism of action of 2-aminophenol-4-sulfonic acid hydrate involves its ability to participate in various chemical reactions due to its functional groups. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, making it a valuable intermediate in organic synthesis. In biological systems, it can act as an antioxidant and enzyme inhibitor, targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Key Functional Groups Aromatic Core Substituent Positions
This compound -NH₂, -OH, -SO₃H Benzene 2-amino, 4-sulfonic acid
Phenol sulfonic acid (PSA) -OH, -SO₃H Benzene Variable (e.g., para)
Hydroquinone sulfonic acid (KHQSA) Two -OH, -SO₃H Benzene 1,4-dihydroxy, sulfonic acid
4-Amino-3-hydroxy-1-naphthalenesulfonic acid -NH₂, -OH, -SO₃H Naphthalene 4-amino, 3-hydroxy, 1-sulfonic acid
Biphenyl-4-sulfonic acid hydrate -SO₃H Biphenyl 4-sulfonic acid

Key Observations :

  • APSA vs. PSA/KHQSA: APSA’s amino group enhances chelation and redox activity compared to PSA’s single hydroxyl or KHQSA’s dihydroxy groups .
  • Naphthalene Derivatives: Larger aromatic cores (e.g., 4-Amino-3-hydroxy-1-naphthalenesulfonic acid) reduce solubility but increase molecular rigidity .

Physical Properties Comparison

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
This compound >300 Moderate in water 189.19 (anhydrous)
4-Amino-3-hydroxy-1-naphthalenesulfonic acid Not specified (light purple powder) Sparingly soluble in water 239.25
Biphenyl-4-sulfonic acid hydrate 134–138 High (due to biphenyl hydrophobicity) 234.27 (anhydrous)
2-(4-Methoxyphenyl)hydrazine sulfonic acid sodium salt Not specified High (sodium salt enhances solubility) 186 (hemisulfate)

Key Observations :

  • High Melting Point of APSA : Attributed to strong hydrogen bonding between -NH₂, -OH, and -SO₃H groups .
  • Solubility Trends : Sodium salts (e.g., ) and smaller aromatic cores (e.g., benzene) improve water solubility compared to naphthalene derivatives .
Chelation and Redox Activity
  • APSA : Stabilizes Sn²⁺ in perovskites via coordination with -NH₂ and -SO₃H, preventing oxidation .
  • PSA and KHQSA: Primarily act as surfactants or dopants; lack of amino groups limits metal-binding efficiency compared to APSA .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-aminophenol-4-sulfonic acid hydrate, and how can reaction conditions be optimized for academic research purposes?

  • Methodology : Three primary synthesis routes are documented:

  • Sulfonation of o-aminophenol followed by purification .
  • Sulfonation of phenol, followed by nitration and reduction using sodium sulfide .
  • Sulfonation of chlorobenzene, hydrolysis to phenol derivatives, and subsequent reduction .
    • Optimization : Reaction temperature (maintained at 80–100°C for sulfonation), stoichiometric control of sulfonating agents (e.g., H₂SO₄), and pH adjustment during reduction steps (alkaline conditions for stability) are critical.

Q. How should researchers characterize the purity and structural integrity of this compound in laboratory settings?

  • Techniques :

  • FTIR : Confirm sulfonic acid (-SO₃H) and hydroxyl (-OH) functional groups (peaks ~1030 cm⁻¹ and 3400 cm⁻¹, respectively) .
  • ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns .
  • HPLC : Assess purity (>98% recommended for material studies) .
  • Elemental Analysis : Verify C, H, N, S composition against theoretical values (C₆H₇NO₄S·xH₂O) .

Q. What are the key solubility properties of this compound in aqueous and organic solvents, and how do these influence experimental design?

  • Data :

  • Highly soluble in hot water (up to 65 g/L at 85°C) and alkaline solutions due to deprotonation of sulfonic acid groups .
  • Poor solubility in ethanol, ether, and non-polar solvents .
    • Design Implications : Aqueous reactions are preferred for synthesis and purification. Alkaline buffers (pH >8) enhance solubility for spectroscopic studies.

Advanced Research Questions

Q. What role does this compound play in modifying tin halide perovskite films, and what interaction mechanisms have been proposed?

  • Mechanism : Acts as a chelating agent for Sn²⁺, suppressing oxidation to Sn⁴⁺ and reducing defect density in CsSnI₃ perovskite films .
  • Experimental Validation :

  • XPS : Confirm Sn²⁺/Sn⁴⁺ ratio improvements.
  • SEM : Monitor morphology changes (e.g., reduced pinholes) .
    • Optimization : Molar ratio of 0.5–1.0% (additive:precursor) improves film stability under ambient conditions .

Q. How can researchers utilize this compound in the fabrication of sulfonic acid-functionalized polyamide membranes for nanofiltration applications?

  • Methodology :

  • Integrate into polyamide membranes via interfacial polymerization with m-phenylenediamine (MPD) .
  • Enhance hydrophilicity and negative surface charge, improving rejection rates for divalent anions (e.g., SO₄²⁻ >95%) .
    • Characterization :
  • Zeta Potential : Confirm increased negative charge at pH 7–10.
  • Salt Rejection Tests : Evaluate performance under varying pressures (5–20 bar) .

Q. What analytical approaches are recommended to resolve contradictions in reported thermodynamic data (e.g., solubility, decomposition temperature) for this compound?

  • Addressing Discrepancies :

  • Solubility : Use controlled temperature baths (±0.1°C) and gravimetric analysis for reproducibility .
  • Decomposition Temperature : Employ differential scanning calorimetry (DSC) to detect endothermic events (>300°C) under inert atmospheres .
    • Standardization : Report hydration state (x in C₆H₇NO₄S·xH₂O) explicitly, as it affects thermodynamic measurements .

Q. What experimental strategies can be employed to study the compound's stability under various pH and temperature conditions relevant to catalytic applications?

  • Stability Protocols :

  • pH Studies : Incubate solutions (1 mM) across pH 2–12 at 25°C; monitor degradation via UV-Vis (λ = 270 nm) over 24–72 hours .
  • Thermal Stability : Use TGA to assess mass loss profiles (heating rate 10°C/min, N₂ atmosphere) .
    • Applications : Stability in acidic conditions (pH 3–6) makes it suitable as a ligand in metal-catalyzed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.